![molecular formula C11H18N2O B152719 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one CAS No. 138402-05-8](/img/structure/B152719.png)
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
Overview
Description
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is a chemical compound with the molecular formula C11H19ClN2O. It is known for its unique spirocyclic structure, which includes a diazaspiro ring system. This compound is often used as an intermediate in the synthesis of various pharmaceuticals, including antihypertensive agents like Irbesartan .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one typically involves the reaction of butylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced spirocyclic amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Oxo derivatives of the spirocyclic compound.
Reduction: Reduced spirocyclic amines.
Substitution: Substituted diazaspiro compounds.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one is in the synthesis of pharmaceuticals . It serves as a crucial intermediate in the production of various medications, particularly those targeting neurological disorders and hypertension.
Case Study: Irbesartan Synthesis
Irbesartan, an angiotensin II receptor antagonist used for treating high blood pressure, is synthesized using this compound. Research indicates that the spiroheterocycle's synthesis is a key step in producing irbesartan efficiently. The process involves multiple reactions starting from cyclopentanone and includes hydrolysis under alkaline conditions to yield the desired compound .
Agricultural Chemistry
In agricultural chemistry, this compound is utilized in formulating agrochemicals that improve crop protection. Its efficacy often surpasses that of traditional pesticides, making it a valuable asset in sustainable agriculture practices.
Benefits
- Enhanced effectiveness against pests and diseases.
- Reduced environmental impact compared to conventional pesticides.
Material Science
The compound is explored in material science for developing advanced materials with unique properties. Research focuses on its potential to create materials that exhibit improved durability and resistance to environmental factors.
Potential Applications
- Construction materials with enhanced longevity.
- Coatings that provide better protection against corrosion and wear.
Biochemical Research
In biochemical research, this compound plays a significant role in studies related to enzyme inhibition . This application aids in understanding metabolic pathways and contributes to drug discovery processes.
Research Insights
Studies have shown that compounds like this can inhibit specific enzymes involved in disease pathways, leading to potential therapeutic applications.
Cosmetic Formulations
The compound is also being investigated for its use in cosmetic products , particularly for its potential skin benefits and stability within formulations.
Applications in Cosmetics
- Antioxidant properties that may benefit skin health.
- Stability in formulations enhances product shelf life.
Data Table: Summary of Applications
Application Area | Description | Example Use Case |
---|---|---|
Pharmaceutical | Intermediate for drug synthesis | Synthesis of Irbesartan |
Agricultural Chemistry | Formulation of effective agrochemicals | Crop protection solutions |
Material Science | Development of durable materials | Advanced construction materials |
Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |
Cosmetic Formulations | Skin benefits and formulation stability | Potential use in skincare products |
Mechanism of Action
The mechanism of action of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one involves its interaction with specific molecular targets. In the case of its use as an intermediate in the synthesis of Irbesartan, the compound undergoes further chemical transformations to form the active pharmaceutical ingredient. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with enzymes and receptors in the body .
Comparison with Similar Compounds
- 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride
- This compound Oxo Derivative
- This compound Substituted Derivatives
Uniqueness: this compound is unique due to its spirocyclic structure, which imparts specific chemical and biological properties. Its ability to undergo various chemical reactions and serve as an intermediate in the synthesis of pharmaceuticals highlights its versatility and importance in chemical research and industry .
Biological Activity
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is a chemical compound characterized by its unique spirocyclic structure and is represented by the molecular formula C11H19ClN2O. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an intermediate in the synthesis of antihypertensive drugs like Irbesartan, which selectively antagonizes angiotensin II receptors.
The compound's structure includes a diazaspiro ring system, which contributes to its reactivity and biological interactions. It can undergo various chemical transformations such as oxidation, reduction, and nucleophilic substitution, which are crucial for its application in drug synthesis.
Property | Value |
---|---|
Molecular Formula | C11H19ClN2O |
Molecular Weight | 230.73 g/mol |
Hydrogen Bond Donor | 2 |
Hydrogen Bond Acceptor | 2 |
Rotatable Bond Count | 3 |
The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The compound interacts with specific molecular targets, including enzymes and receptors involved in hypertension regulation. Its mechanism is still under investigation, but it is believed to influence pathways associated with vascular smooth muscle contraction and relaxation.
Antihypertensive Properties
As a precursor to Irbesartan, this compound plays a significant role in managing hypertension. Irbesartan's action as an angiotensin II receptor antagonist has been documented to lower blood pressure effectively and reduce cardiovascular risk factors .
Antimicrobial Activity
Recent studies suggest that compounds with similar spirocyclic structures exhibit antimicrobial properties. While specific data on this compound’s antimicrobial efficacy is limited, the potential for such activity warrants further investigation.
Case Studies and Research Findings
Several studies have explored the properties and applications of this compound:
- Synthesis and Characterization : Research has shown that this compound can be synthesized through reactions involving butylamine and spirocyclic precursors under controlled conditions . The characterization of the compound reveals insights into its structural integrity and stability.
- Pharmacological Studies : In pharmacological evaluations, derivatives of diazaspiro compounds have demonstrated significant biological activity, including effects on blood pressure regulation . These findings suggest that further exploration of 2-butyl derivatives could yield novel therapeutic agents.
- Crystallographic Analysis : The crystal structure of Irbesartan (derived from this compound) has been analyzed to understand its solid-state properties better . Such studies contribute to the knowledge required for optimizing drug formulations.
Future Directions
The exploration of this compound's biological activities opens avenues for future research:
- Antimicrobial Studies : Investigating the antimicrobial potential could reveal new applications in treating infections.
- Drug Development : Continued research into its derivatives may lead to the development of more effective antihypertensive agents or other therapeutic compounds targeting different biological pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound is synthesized via spirocyclic condensation reactions, often involving ketone and amine precursors. Optimization requires systematic variation of catalysts (e.g., Lewis acids), solvents (polar aprotic solvents like DMF), and temperature (80–120°C). Characterization via FTIR and HPLC ensures purity .
- Data Validation : Cross-reference NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity. For example, spirocyclic intermediates should show distinct carbonyl stretching at ~1700 cm⁻¹ in FTIR .
Q. How is the molecular structure of this compound validated experimentally?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Crystallize the compound in a suitable solvent (e.g., ethanol/water mixtures) and analyze using a diffractometer (e.g., Phillips Holland instruments). Refinement software like SHELX resolves bond angles and torsional strain .
- Contradiction Management : If SCXRD data conflicts with computational models (e.g., DFT-optimized geometries), re-examine crystallization conditions or reassess computational parameters (basis sets, solvation models) .
Q. What spectroscopic techniques are critical for characterizing this spirocyclic compound?
- Methodology :
- UV-Vis : Confirm π→π* transitions in the aromatic/heterocyclic regions (180–300 nm) using Shimadzu spectrometers .
- NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish spirocyclic protons from butyl chain environments .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺ at m/z 428.53 for C₂₅H₂₈N₆O) .
Advanced Research Questions
Q. How can computational chemistry accelerate the design of derivatives with enhanced bioactivity?
- Methodology : Use quantum chemical software (e.g., Gaussian, ORCA) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity. Molecular docking (AutoDock Vina) screens derivatives against target proteins (e.g., angiotensin II receptor for hypertension studies) .
- Data Integration : Combine DFT-derived electrostatic potentials with experimental IC₅₀ values to prioritize synthesis targets .
Q. What strategies resolve contradictions between experimental and computational data in spirocyclic compound studies?
- Methodology :
Error Source Identification : Check for artifacts in experimental data (e.g., solvent effects in NMR) or inadequate basis sets in simulations .
Hybrid Approaches : Use MD simulations (GROMACS) to model solvent interactions and compare with experimental solubility profiles .
Sensitivity Analysis : Vary computational parameters (e.g., van der Waals radii) to assess their impact on predicted vs. observed bond lengths .
Q. How can factorial design improve the efficiency of spirocyclic compound synthesis?
- Methodology : Apply a 2³ factorial design to test variables:
- Factors : Catalyst loading (0.5–1.5 mol%), temperature (80–120°C), reaction time (12–24 hr).
- Response Variables : Yield (%) and purity (HPLC area%).
- Optimization : Use ANOVA to identify significant interactions (e.g., temperature × catalyst) and derive a predictive model .
Q. What role do spirocyclic motifs play in modulating drug delivery kinetics, and how can this be tested?
- Methodology :
- In Vitro Release : Use dialysis membranes (MWCO 12–14 kDa) to measure release profiles in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).
- Permeability Assays : Caco-2 cell monolayers assess intestinal absorption potential. Compare with non-spirocyclic analogs to isolate structural effects .
Q. Methodological Frameworks
Q. How to design a robust protocol for stability testing under accelerated conditions?
- Steps :
Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks.
Analytical Monitoring : Track degradation via UPLC-MS; identify major degradants using MS/MS fragmentation .
Kinetic Modeling : Apply the Arrhenius equation to predict shelf life at 25°C .
Q. What statistical tools are essential for analyzing dose-response relationships in preclinical studies?
- Tools :
Properties
IUPAC Name |
2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-2-3-6-9-12-10(14)11(13-9)7-4-5-8-11/h2-8H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKWOYOVCXHXSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436430 | |
Record name | 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138402-05-8 | |
Record name | 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138402-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Diazaspiro[4.4]non-1-en-4-one, 2-butyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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